A Technical Guide to the Molecular Structure of Cholesteryl Nervonate
A Technical Guide to the Molecular Structure of Cholesteryl Nervonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl nervonate is a critical lipid molecule, specifically a cholesteryl ester, formed from the condensation of cholesterol and nervonic acid. As a significant component of the myelin sheath that insulates neurons, its structural integrity and metabolism are paramount for proper nervous system function. This guide provides an in-depth examination of the molecular architecture of cholesteryl nervonate, its detailed physicochemical properties, biological significance, and validated protocols for its extraction and analysis. The document is intended to serve as a comprehensive technical resource for professionals engaged in lipid research, neuroscience, and the development of therapeutics for demyelinating diseases.
Introduction
Cholesteryl esters (CEs) are a class of neutral lipids that play a central role in the transport and storage of cholesterol within the body.[1] Dysregulation of CE metabolism is closely linked to numerous human diseases.[1] Cholesteryl nervonate (CE 24:1) is a particularly important CE, distinguished by its very-long-chain monounsaturated fatty acid component, nervonic acid.[2][3] This unique structural feature imparts specific physicochemical properties that are integral to its primary biological role within the central and peripheral nervous systems. Understanding the precise structure of cholesteryl nervonate is fundamental to elucidating its function in both healthy and diseased states, such as multiple sclerosis and other demyelinating disorders.
Part I: Molecular Architecture
Cholesteryl nervonate is an amphipathic molecule with a large, nonpolar lipid component. Its structure arises from the formation of an ester bond between the 3β-hydroxyl group of cholesterol and the carboxyl group of nervonic acid.[2]
Component 1: The Cholesterol Backbone
The cholesterol moiety provides the rigid, tetracyclic core of the molecule. Its key structural features are:
-
A Steroid Nucleus: A cyclopentanoperhydrophenanthrene ring system composed of four fused hydrocarbon rings (A, B, C, and D).
-
3β-Hydroxyl Group: A hydroxyl group at the C3 position of the A ring, which is the site of esterification. The "β" designation indicates it projects above the plane of the ring system.
-
C5-C6 Double Bond: A single double bond between carbons 5 and 6 in the B ring, which introduces a planar rigidity to that part of the molecule.
-
Aliphatic Side Chain: A flexible, branched eight-carbon side chain attached to the D ring at C17.
-
Stereochemistry: The cholesterol backbone has a specific stereoconfiguration, designated as (3S,8S,9S,10R,13R,14S,17R).[4]
Component 2: The Nervonic Acid Moiety
Nervonic acid is a very-long-chain monounsaturated omega-9 fatty acid. Its structure is defined by:
-
A 24-Carbon Chain: A long aliphatic tail that contributes significantly to the molecule's hydrophobicity.
-
A cis-Double Bond: A single double bond between carbons 15 and 16 (Δ15), in the cis or (Z) configuration.[3][4] This cis bond introduces a distinct kink in the fatty acid chain, which is critical for the packing properties of cholesteryl nervonate in biological membranes.[5] The systematic name is (Z)-tetracos-15-enoate.[4]
The Ester Linkage
The ester bond is formed via a dehydration synthesis reaction, covalently linking the cholesterol and nervonic acid components. This bond is the defining feature of all cholesteryl esters. The full IUPAC name for the molecule is [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-tetracos-15-enoate.[4]
Caption: Formation of Cholesteryl Nervonate.
Part II: Physicochemical Properties and Characterization
The combination of the rigid steroid nucleus and the long, kinked nervonic acid chain results in unique physical and chemical properties.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₅₁H₉₀O₂ | [2][3][4] |
| Molecular Weight | 735.26 g/mol | [3] |
| Physical State | Solid | [4] |
| CAS Number | 60758-73-8 | [2][3][4] |
| Lipid MAPS ID | LMST01020020 | [4] |
| Solubility | Soluble in chloroform | [2] |
| Crystal System | Monoclinic (at 123 K) | [5] |
Spectroscopic Profile
Structural elucidation and quantification of cholesteryl nervonate rely on standard analytical techniques.
-
Mass Spectrometry (MS): Due to their hydrophobicity and poor ionization, cholesteryl esters can be challenging to analyze by ESI-MS.[1] However, methods using lithiated adducts have proven effective.[6] In tandem MS (MS/MS), a characteristic fragment is the dehydrated cholesterol cation (m/z 369.351), which can be used for neutral loss scanning to identify all cholesteryl esters in a sample.[1][6]
-
-
¹H-NMR: The vinyl proton (H6) on the cholesterol core is expected around 5.4 ppm. The proton at the ester-linked carbon (H3) would appear further downfield, around 4.6 ppm. Methyl protons would be found upfield (< 2.1 ppm).[7]
-
¹³C-NMR: The carbonyl carbon of the ester is expected around 170 ppm. The vinyl carbons (C5, C6) would be in the 120-140 ppm range, and the ester-linked carbon (C3) would be around 74 ppm.[7]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching and bending vibrations. The most diagnostic peak would be the strong C=O stretch from the ester group, typically appearing in the 1750-1735 cm⁻¹ region.
Part III: Biological Significance and Context
Cholesteryl nervonate's structure is directly related to its function, primarily in the nervous system.
Role in Myelin
Myelin is a specialized, lipid-rich membrane that insulates axons, enabling rapid nerve impulse conduction.[8][9][10] This membrane has a unique composition, with exceptionally high levels of cholesterol and specific lipids.[11] Nervonic acid is a key fatty acid in myelin sphingolipids, and its esterification to cholesterol to form cholesteryl nervonate is crucial for myelin biogenesis and maintenance.[12] Cholesterol itself is essential for myelin formation, influencing membrane fluidity and the assembly of lipid-rich microdomains that are critical for signaling pathways like PI3K/Akt/mTOR, which drive myelination.[8][13]
In demyelinating diseases like multiple sclerosis, the breakdown and inefficient recycling of myelin lipids, including cholesteryl nervonate, is a key pathological feature.[9] Research in mouse models suggests that in chronic demyelination, de novo cholesterol synthesis by neurons becomes essential for repair, highlighting the critical role of cholesterol and its esters in remyelination processes.[9][10]
Part IV: Experimental Protocols
Accurate analysis of cholesteryl nervonate from biological samples requires robust extraction and analytical methods.
Protocol 1: Extraction of Cholesteryl Esters from Tissues
This protocol is adapted from established lipidomics methods for extracting total lipids, including nonpolar cholesteryl esters, from mammalian tissues.[1][14]
Rationale: The Bligh-Dyer method uses a chloroform/methanol/water solvent system to create a monophasic solution that effectively extracts lipids from the tissue homogenate. Subsequent addition of chloroform and water induces a phase separation, where lipids are partitioned into the lower chloroform layer, separating them from polar metabolites.
Methodology:
-
Homogenization: Homogenize ~50-100 mg of tissue in 1 mL of cold sterile phosphate-buffered saline (PBS).
-
Solvent Addition: Transfer the homogenate to a glass vial. Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture. At this stage, add an internal standard (e.g., 1 nmol of C17:0 cholesteryl ester) for quantification.[1]
-
Extraction: Vortex the mixture vigorously for 1 minute and allow it to stand for 20 minutes at room temperature to ensure complete lipid extraction.
-
Phase Separation: Add 1 mL of chloroform and 1 mL of water to the mixture. Vortex again for 1 minute.
-
Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes at 4°C to separate the layers.
-
Collection: Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette.
-
Drying: Dry the collected lipid extract under a stream of nitrogen gas.
-
Reconstitution: Resuspend the dried lipid film in an appropriate solvent (e.g., 200 µL of 95% methanol or a chloroform/methanol mixture) for subsequent analysis.[14]
Protocol 2: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This workflow provides a robust method for the identification and quantification of cholesteryl nervonate.[1]
Rationale: Reverse-phase chromatography separates lipids based on their hydrophobicity. Cholesteryl esters are highly nonpolar and will elute late in the gradient. Mass spectrometry provides sensitive detection and structural confirmation.
Caption: LC-MS Workflow for Cholesteryl Ester Analysis.
Methodology:
-
Chromatography: Inject the reconstituted lipid extract onto a C18 reverse-phase column. Use a gradient elution, starting with a high percentage of aqueous mobile phase and ramping to a high percentage of an organic mobile phase (e.g., isopropanol/acetonitrile).
-
Mass Spectrometry:
-
Ionization: Use a positive ion electrospray ionization (ESI+) source.
-
Detection Mode: Perform a neutral loss scan for the dehydrated cholesterol fragment (m/z 369.351). This is a highly specific method to detect all cholesteryl esters present in the sample.
-
Identification: Cholesteryl nervonate will be identified by its precursor ion mass corresponding to its adduct (e.g., [M+NH₄]⁺ or [M+Li]⁺) and the characteristic neutral loss.
-
Quantification: Integrate the peak area for the cholesteryl nervonate transition and normalize it to the peak area of the internal standard (e.g., C17:0 cholesteryl ester) to determine its concentration.[1]
-
Conclusion
The molecular structure of cholesteryl nervonate, characterized by the esterification of cholesterol to the very-long-chain cis-monounsaturated nervonic acid, is intrinsically linked to its vital role in the architecture and function of the nervous system. Its unique physicochemical properties dictate its behavior within the lipid-dense environment of the myelin sheath. A thorough understanding of this structure, combined with robust analytical methodologies for its detection and quantification, is indispensable for researchers and clinicians working to unravel the complexities of lipid metabolism in neurological health and disease.
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